1,6-Dibromo-2-methoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromo-2-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOLDKRKNUVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66996-59-6 | |

| Record name | 1,6-DIBROMO-2-METHOXY-NAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 1,6-Dibromo-2-methoxynaphthalene: A Technical Guide

Introduction

1,6-Dibromo-2-methoxynaphthalene is a substituted naphthalene derivative with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical structure, characterized by a naphthalene core functionalized with two bromine atoms and a methoxy group, gives rise to a unique spectroscopic profile. Accurate characterization of this compound is paramount for ensuring purity, verifying structure, and understanding its reactivity in subsequent chemical transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important chemical entity. The data and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound dictates the chemical environment of each atom, which in turn governs its interaction with different forms of electromagnetic radiation and its behavior in the mass spectrometer.

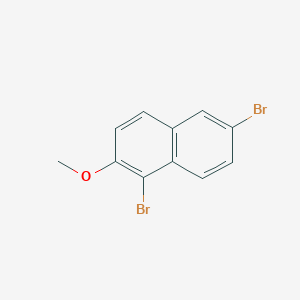

Figure 1: Chemical structure of this compound with atom numbering.

The following sections will detail the predicted and expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.85 | d | ~8.5 | 1H | H-4 |

| ~7.65 | d | ~2.0 | 1H | H-5 |

| ~7.50 | dd | ~8.5, 2.0 | 1H | H-3 |

| ~7.40 | d | ~9.0 | 1H | H-8 |

| ~7.20 | d | ~9.0 | 1H | H-7 |

| ~3.95 | s | - | 3H | -OCH₃ |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0-8.0 ppm): The five aromatic protons appear in this downfield region due to the deshielding effect of the aromatic ring current.[3][4] The substitution pattern leads to a complex but interpretable set of signals. The ortho, meta, and para couplings between the protons on the naphthalene ring system will result in the predicted doublet and doublet of doublets splitting patterns.

-

Methoxy Group (~3.95 ppm): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its upfield position relative to the aromatic protons is characteristic of protons on an oxygen-linked methyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their chemical environment. The spectrum for this compound is expected to show 11 distinct signals, one for each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 |

| ~135.0 | C-8a |

| ~132.0 | C-4a |

| ~130.0 | C-4 |

| ~129.5 | C-5 |

| ~129.0 | C-7 |

| ~128.0 | C-8 |

| ~125.0 | C-3 |

| ~120.0 | C-6 |

| ~115.0 | C-1 |

| ~56.0 | -OCH₃ |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (110-160 ppm): The ten carbons of the naphthalene ring system resonate in this region. The carbon attached to the electron-donating methoxy group (C-2) is expected to be the most deshielded. The carbons directly bonded to the electronegative bromine atoms (C-1 and C-6) will also have their chemical shifts significantly influenced.

-

Methoxy Carbon (~56.0 ppm): The carbon of the methoxy group appears at a much higher field, which is typical for sp³ hybridized carbons bonded to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][5][6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | -OCH₃ |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether |

| 1100-1000 | Medium | C-H in-plane bend | Aromatic |

| 900-675 | Strong | C-H out-of-plane bend | Aromatic |

| 700-500 | Medium-Strong | C-Br Stretch | Aryl Halide |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch: The presence of the naphthalene ring is indicated by the C-H stretching vibrations just above 3000 cm⁻¹.[5]

-

Aliphatic C-H Stretch: The bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching in the methoxy group.

-

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic rings.[3][5]

-

C-O Stretch: A strong, prominent peak around 1250 cm⁻¹ is expected for the aryl ether C-O bond stretching.

-

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region of the spectrum, below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8][9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₈Br₂O

-

Molecular Weight: 315.99 g/mol

-

Monoisotopic Mass: 313.8942 Da

Key Fragmentation Patterns:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This will result in a cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to the different combinations of these isotopes:

-

M⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

Expected Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): [M - 15]⁺

-

Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

-

Loss of a bromine radical (-•Br): [M - 79]⁺ and [M - 81]⁺

-

Loss of HBr: [M - 80]⁺ and [M - 82]⁺

Sources

- 1. PubChemLite - 66996-59-6 (C11H8Br2O) [pubchemlite.lcsb.uni.lu]

- 2. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. CASPRE [caspre.ca]

- 5. PROSPRE [prospre.ca]

- 6. Predict 1H proton NMR spectra [nmrdb.org]

- 7. Predict 13C carbon NMR spectra [nmrdb.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CID 154247238 | C5H8Br2O | CID 154247238 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,6-Dibromo-2-methoxynaphthalene

An In-Depth Technical Guide to 1,6-Dibromo-2-methoxynaphthalene

Introduction

This compound is a halogenated aromatic compound that serves as a crucial, albeit often transient, intermediate in multi-step organic syntheses. Its significance lies not in its end-use applications but in its pivotal role as a precursor in the manufacturing of high-value pharmaceutical compounds. Specifically, it is a key intermediate in the regioselective synthesis of 6-bromo-2-methoxynaphthalene, a building block for the non-steroidal anti-inflammatory drug (NSAID) Naproxen and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of this compound for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, purification, and reaction chemistry. While extensive experimental data is not widely published, a combination of predicted values and data from commercial suppliers provides a reliable profile.

| Property | Value | Source |

| CAS Number | 66996-59-6 | [3][4] |

| Molecular Formula | C₁₁H₈Br₂O | [5] |

| Molecular Weight | 315.99 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 102 °C | [3] |

| Boiling Point | 371.9 ± 22.0 °C (Predicted) | [3] |

| Density | 1.756 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and glacial acetic acid.[7][8] |

Synthesis: A Strategic Bromination Approach

The primary route to this compound is the direct electrophilic aromatic substitution of 2-methoxynaphthalene.[1][7] The methoxy group (-OCH₃) is an activating, ortho-, para-directing group. However, the naphthalene ring system's inherent reactivity patterns lead to a specific substitution pattern. The C1 position is the most kinetically favored site for electrophilic attack, while the C6 position is also susceptible to bromination, resulting in the desired 1,6-dibromo product.

The causality behind this synthetic choice is efficiency. It is part of a two-step, one-pot sequence to produce 6-bromo-2-methoxynaphthalene, which is difficult to synthesize directly with high regioselectivity. By first performing a dibromination and then a selective debromination, a higher yield of the desired 6-bromo isomer is achieved.[2]

Experimental Protocol: Bromination of 2-Methoxynaphthalene

This protocol is adapted from established patent literature and provides a robust method for laboratory-scale synthesis.[7]

Materials:

-

2-Methoxynaphthalene

-

Bromine (Br₂)

-

Glacial Acetic Acid

Procedure:

-

In a well-ventilated fume hood, suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial acetic acid in a suitable reaction flask equipped with a stirrer and a dropping funnel.

-

Heat the stirred suspension to 30°C.

-

Prepare a solution of 81 g of bromine in 25 cm³ of glacial acetic acid and add it to the dropping funnel.

-

Add the bromine solution dropwise to the reaction mixture over approximately 35 minutes. It is crucial to monitor the reaction temperature and maintain it between 40-45°C throughout the addition, using external cooling if necessary. This control prevents over-bromination and the formation of unwanted byproducts.

-

After the bromine addition is complete, continue stirring the mixture at 45°C for an additional 1.5 hours to ensure the reaction goes to completion.

-

To isolate the product, pour the reaction mixture into a large volume of cold water.

-

The solid this compound will precipitate out of the aqueous solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and hydrobromic acid.

-

The crude product can be further purified by recrystallization or chromatography if required for subsequent steps.

Synthesis and Dehalogenation Workflow

The synthesis of this compound is intrinsically linked to its immediate use. The following diagram illustrates the typical workflow from the starting material to the more synthetically valuable 6-bromo-2-methoxynaphthalene.

Caption: Synthesis of this compound and its conversion.

Chemical Reactivity and Core Application

The most significant chemical transformation of this compound is its selective dehalogenation. The bromine atom at the C1 position is more sterically hindered and electronically activated by the adjacent methoxy group, making it more susceptible to removal than the bromine at the C6 position.

This selective debromination is typically achieved using metallic iron powder in an acidic medium, often in the same reaction vessel following the initial bromination.[1][2] This process is industrially advantageous as it avoids the isolation of the dibromo intermediate, saving time and resources. The use of iron is a cost-effective and environmentally preferable alternative to other reducing metals like tin.[2] The resulting 6-bromo-2-methoxynaphthalene is a versatile building block used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds, a fundamental step in the synthesis of Naproxen and Nabumetone.[7][9][10]

Spectral Information

Detailed, publicly available spectral data (NMR, IR, MS) for purified this compound is limited, primarily because it is an intermediate that is often used directly without full characterization. However, PubChem lists the existence of a 13C NMR spectrum, though the data itself is not readily accessible.[5] For reference, the spectral properties of the subsequent product, 2-bromo-6-methoxynaphthalene, are well-documented and can be used to monitor the dehalogenation reaction.[11]

Safety, Handling, and Disposal

As a halogenated aromatic compound, this compound requires careful handling. While a specific, comprehensive safety datasheet (SDS) is not universally available, data for structurally similar compounds provides essential guidance.

Hazard Profile (Inferred):

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its role in the strategic synthesis of more complex molecules. Its efficient production via the bromination of 2-methoxynaphthalene, followed by a selective dehalogenation, represents a key process in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this class of compounds.

References

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office - EP 0179447 B1. [Link]

-

1,6-Dibromo-2-methoxy-naphthalene. PubChem. [Link]

-

Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2). ResearchGate. [Link]

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

6-METHOXY-2-NAPHTHOL. Organic Syntheses. [Link]

-

BROMO(2-)-6-METHOXY NAPHTHALENE. ChemBK. [Link]

-

2-Bromo-6-methoxynaphthalene. PubChem. [Link]

-

1,3-Dibromo-2-methoxynaphthalene. CAS Common Chemistry. [Link]

-

Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. This compound | 66996-59-6 [amp.chemicalbook.com]

- 4. This compound | 66996-59-6 [chemicalbook.com]

- 5. 1,6-Dibromo-2-methoxy-naphthalene | C11H8Br2O | CID 3503057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-6-methoxynaphthalene | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. 2-ブロモ-6-メトキシナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,6-Dibromo-2-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1,6-Dibromo-2-methoxynaphthalene is a key synthetic intermediate, primarily recognized for its role in the multi-step synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Beyond this well-established application, its bifunctional nature, possessing two bromine atoms at distinct positions on the naphthalene core, offers significant potential for the construction of complex molecular architectures relevant to drug discovery and materials science. The strategic placement of the bromo-substituents allows for selective functionalization, making it a versatile building block for researchers and scientists in the field of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical profile, a detailed synthesis protocol, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 66996-59-6 | [2] |

| Molecular Formula | C₁₁H₈Br₂O | |

| Molecular Weight | 315.99 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | Not consistently reported; related isomers have melting points in the range of 70-110 °C. | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents like glacial acetic acid, chloroform, and DMSO. | [1][4] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a naphthalene ring system substituted with a methoxy group at the 2-position and bromine atoms at the 1- and 6-positions.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data:

While a comprehensive, publicly available spectral analysis for this compound is limited, data for related compounds and general principles of spectroscopy can provide expected characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling patterns being influenced by the positions of the bromine and methoxy substituents. The methoxy group will exhibit a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. A reference to a ¹³C NMR spectrum for this compound exists, which can be valuable for confirming its identity.[5]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for the molecular ion [M]+, [M+2]+, and [M+4]+ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of 2-methoxynaphthalene.[1] The methoxy group at the 2-position is an activating and ortho-, para-directing group, which influences the regioselectivity of the bromination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the bromination of 2-methoxynaphthalene.[1]

Materials:

-

2-Methoxynaphthalene

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

In a well-ventilated fume hood, suspend 2-methoxynaphthalene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution to the stirred suspension of 2-methoxynaphthalene at a controlled temperature. The reaction is exothermic and should be monitored carefully.

-

After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature for a specified period to ensure complete reaction.

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acid and unreacted bromine.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.

Applications in Drug Discovery and Organic Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of 6-bromo-2-methoxynaphthalene, a direct precursor to the NSAID Naproxen.[1][6]

Caption: Role of this compound in Naproxen synthesis.

Beyond its role in Naproxen synthesis, the presence of two bromine atoms at electronically and sterically distinct positions (C1 and C6) opens up possibilities for selective functionalization through various cross-coupling reactions. The C1-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions due to the electronic influence of the adjacent methoxy group. This differential reactivity can be exploited for the sequential introduction of different substituents.

Potential applications in drug discovery could involve using this compound as a scaffold to generate libraries of novel compounds for screening against various biological targets. The naphthalene core is a common motif in many biologically active molecules.

Reactivity and Potential for Further Functionalization

The two bromine atoms in this compound offer a platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. The ability to selectively react one bromine atom over the other is a key aspect of its synthetic utility.

Factors influencing the selectivity of cross-coupling reactions on dihaloarenes include:[7][8][9]

-

Nature of the Halogen: While both are bromine, the electronic environment can influence reactivity.

-

Catalyst System: The choice of palladium precursor, ligand, and additives can significantly impact which C-Br bond reacts preferentially.

-

Reaction Conditions: Temperature, solvent, and the nature of the coupling partner can all play a role in directing the regioselectivity.

By carefully controlling these parameters, researchers can use this compound to synthesize a diverse range of disubstituted naphthalene derivatives with tailored properties for various applications in drug development and materials science.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its established role in the industrial production of Naproxen highlights its importance. Furthermore, its potential for selective functionalization through modern cross-coupling methodologies makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity is essential for unlocking its full potential in these fields.

References

- Google Patents. (n.d.). Method of synthesis of dl-Naproxen - CN1034661C.

- Google Patents. (n.d.). Industrial synthesis technique for DL-naproxen - CN101234963A.

-

ResearchGate. (n.d.). Asymmetric synthesis of naproxen | Request PDF. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHOXY-1,6-DIBROMNAPHTHALIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Dibromo-2-methoxy-naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved from [Link]

-

PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

-

ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-methoxynaphthalene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]

-

ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]

-

ChemBK. (2024). 6-Bromo-2-methyl-naphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methoxy-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 66996-59-6 [chemicalbook.com]

- 3. 1,6-Dibromo-2-methoxy-naphthalene | C11H8Br2O | CID 3503057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-methoxynaphthalene | 5-HT Receptor | TargetMol [targetmol.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CN1034661C - Method of synthesis of dl-Naproxen - Google Patents [patents.google.com]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

Navigating the Solubility Landscape of 1,6-Dibromo-2-methoxynaphthalene: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical research and development, understanding the fundamental physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a life-saving therapeutic. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall efficacy. This technical guide provides an in-depth exploration of the solubility of 1,6-dibromo-2-methoxynaphthalene, a key intermediate in the synthesis of various pharmacologically active molecules. By delving into its solubility profile across a spectrum of common organic solvents, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, purify, and formulate this important compound.

Molecular Structure and its Influence on Solubility: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a rigid bicyclic aromatic core derived from naphthalene. The presence of two bromine atoms significantly increases the molecule's molecular weight and polarizability, while also introducing weakly polar C-Br bonds. The methoxy group (-OCH3) adds a polar ether linkage and the potential for weak hydrogen bonding with protic solvents.

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes:

-

Nonpolar Solvents: The large, nonpolar naphthalene backbone suggests good solubility in nonpolar aromatic solvents like benzene and toluene, where pi-pi stacking interactions can occur. Similarly, it is expected to be soluble in chlorinated solvents such as dichloromethane and chloroform.

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have significant dipole moments but lack acidic protons, are likely to be effective at solvating the polarizable dibromonaphthalene core.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond acceptors (via the oxygen atom) and weak donors. While the methoxy group of the solute can accept a hydrogen bond, the overall molecule is largely nonpolar. Therefore, solubility in these solvents is expected to be moderate and highly temperature-dependent.

-

Aqueous Solubility: Due to its large hydrophobic surface area and lack of significant hydrogen bonding donor groups, this compound is predicted to be practically insoluble in water.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Halogenated | Dichloromethane | Soluble | Used as a solvent for dissolving the compound during reaction workup, indicating good solubility.[1][2][3] |

| Chloroform | Soluble | Similar polarity and properties to dichloromethane. | |

| Carbon Tetrachloride | Sparingly Soluble | Nonpolar, but less effective at solvating the polarizable aromatic system compared to chloroform. | |

| Aromatic | Toluene | Soluble | "Like dissolves like" - the aromatic nature of toluene facilitates pi-pi stacking interactions. |

| Benzene | Soluble | Similar to toluene, expected to be a good solvent. | |

| Alcohols | Isobutanol | Sparingly Soluble (Hot) | Used for crystallization of the related compound 2-methoxy-6-bromo-naphthalene, suggesting that this compound has limited solubility at room temperature but is more soluble when heated.[1][2][3] |

| Methanol | Sparingly Soluble | The related compound 1,6-dibromo-2-naphthol has been crystallized as a methanol monosolvate, implying some interaction and solubility. | |

| Ethanol | Sparingly Soluble | Expected to have solubility similar to methanol and isobutanol. | |

| Hydrocarbons | n-Heptane | Sparingly Soluble (Hot) | Mentioned as a crystallization solvent for a related compound, indicating low solubility at ambient temperature.[3] |

| Cyclohexane | Sparingly Soluble (Hot) | Also used for crystallization, suggesting temperature-dependent solubility.[1][2] | |

| Hexane | Sparingly Soluble | A nonpolar solvent, but less effective than aromatic hydrocarbons for dissolving large aromatic systems. | |

| Ethers | Diethyl Ether | Moderately Soluble | The ether functional group can interact with the methoxy group of the solute. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. | |

| Ketones | Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |

| Esters | Ethyl Acetate | Soluble | A moderately polar solvent commonly used in chromatography and extraction. |

| Amides | Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent with strong solvating power. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. The related compound 2-bromo-6-methoxynaphthalene is soluble in DMSO.[4] |

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three replicate measurements, along with the standard deviation.

-

Clearly state the solvent and the temperature at which the measurement was performed.

-

Sources

Mechanism of dibromination of 2-methoxynaphthalene

An In-Depth Technical Guide to the Dibromination of 2-Methoxynaphthalene: Mechanism and Synthetic Strategy

Introduction

2-Methoxynaphthalene is a highly activated aromatic system, and its functionalization through electrophilic aromatic substitution is a cornerstone of many synthetic pathways. The introduction of bromine atoms onto the naphthalene scaffold, in particular, yields versatile intermediates for cross-coupling reactions and the synthesis of complex molecules. This guide provides a detailed examination of the dibromination of 2-methoxynaphthalene, focusing on the underlying mechanistic principles that govern its regioselectivity. We will explore the directing effects of the methoxy substituent, the stepwise nature of the bromination, and a field-proven synthetic protocol that leverages this reaction to produce a key pharmaceutical intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important transformation.

The Electronic Landscape of 2-Methoxynaphthalene

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on a substituted naphthalene are dictated by the electronic properties of the substituent. In 2-methoxynaphthalene, the methoxy (-OCH₃) group is a powerful activating group. Its oxygen atom possesses lone pairs that are delocalized into the aromatic π-system via a strong positive resonance effect (+R). This effect significantly increases the electron density of the naphthalene rings, making the molecule highly susceptible to electrophilic attack.

While the methoxy group also exerts a minor, electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant. This strong activation preferentially directs incoming electrophiles to specific positions on the naphthalene core. The most activated positions are C1 (ortho to the methoxy group) and C6 (analogous to a para position). The C3 position (also ortho) is less favored due to steric hindrance from the adjacent C2-methoxy group and the peri-hydrogen at C4.

Mechanism of Electrophilic Bromination

The bromination of 2-methoxynaphthalene is a stepwise electrophilic aromatic substitution reaction. The process involves the attack of a potent electrophile, typically the bromonium ion (Br⁺) or a polarized bromine molecule, on the electron-rich naphthalene ring.

Step 1: Monobromination

The initial attack of the electrophile occurs at the most nucleophilic and sterically accessible position. Due to the strong activating nature of the methoxy group, the first bromination overwhelmingly favors the C1 position.

The mechanism proceeds via the formation of a stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. The positive charge in this intermediate is delocalized across the aromatic system and is particularly well-stabilized by the adjacent methoxy group through resonance. Subsequent loss of a proton (H⁺) re-establishes aromaticity, yielding 1-bromo-2-methoxynaphthalene as the primary initial product.

Step 2: Dibromination

The introduction of the first bromine atom deactivates the ring to which it is attached due to its electron-withdrawing inductive effect. However, the powerful activating effect of the methoxy group still governs the position of the second electrophilic attack. The second bromine atom is directed to the most activated position on the other ring. The primary site for the second bromination is the C6 position. This leads to the formation of 1,6-dibromo-2-methoxynaphthalene as the major dibromination product[1][2].

The formation of the 1,6-isomer is a consequence of the combined directing effects of the methoxy group and the first bromine atom, as well as the inherent reactivity of the naphthalene ring system.

Below is a diagram illustrating the stepwise mechanism for the formation of this compound.

Caption: Reaction mechanism for the dibromination of 2-methoxynaphthalene.

Synthetic Application: The "Bromo-Debromo" Strategy

While the direct monobromination of 2-methoxynaphthalene can be difficult to control and may yield mixtures, the dibromination to this compound is a robust and high-yielding reaction. This has led to an elegant and industrially significant "bromo-debromo" strategy to synthesize 6-bromo-2-methoxynaphthalene, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen[2].

This process involves the exhaustive dibromination of 2-methoxynaphthalene to form the 1,6-dibromo derivative, followed by a selective reductive debromination (dehalogenation) at the more reactive C1 position, without isolating the intermediate[1][2]. This one-pot procedure is highly efficient.

Detailed Experimental Protocol

The following protocol is a synthesis of methodologies described in the literature for the one-pot synthesis of 6-bromo-2-methoxynaphthalene from 2-methoxynaphthalene[1][2].

Step 1: Dibromination

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-methoxynaphthalene (e.g., 39.25 g, 0.25 mol) in glacial acetic acid (125 mL).

-

Reagent Addition: Heat the suspension to 30°C. Prepare a solution of bromine (e.g., 81 g, 0.51 mol) in glacial acetic acid (25 cm³). Add the bromine solution dropwise to the stirred suspension over a period of 30-40 minutes.

-

Reaction Control: Maintain the reaction temperature between 40-45°C using a water bath for cooling as the reaction is exothermic. It is crucial to ensure that the hydrogen bromide (HBr) gas generated remains dissolved in the reaction medium[1].

-

Completion: After the addition is complete, continue stirring the mixture at 45°C for 1.5 hours to ensure the formation of this compound is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Selective Debromination 5. Reducing Agent: To the same reaction vessel containing the this compound, add iron powder (e.g., 14 g, 0.25 mol) in small portions over 1.5 hours. 6. Reaction Control: The debromination is also exothermic. Control the temperature with a cooling bath as needed. 7. Completion: Continue stirring until TLC analysis shows the complete disappearance of the this compound intermediate.

Step 3: Work-up and Purification 8. Quenching: Dilute the final reaction mixture with water (e.g., 0.5 L). 9. Isolation: Filter the resulting solid precipitate and wash thoroughly with water. 10. Extraction: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (CH₂Cl₂). 11. Washing: Wash the organic solution with a 5% aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities, followed by a water wash. 12. Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 6-bromo-2-methoxynaphthalene. 13. Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Caption: Experimental workflow for the bromo-debromo synthesis.

Data Summary

The efficiency of the bromo-debromo strategy is notable, providing high yields of the desired 6-bromo isomer. While direct monobromination is often less selective, this two-step, one-pot process offers excellent control.

| Reaction Stage | Key Reagents | Temperature | Typical Time | Outcome |

| Dibromination | Br₂, Acetic Acid | 40-45°C | 2-3 hours | Quantitative conversion to this compound[1][2] |

| Debromination | Fe Powder, Acetic Acid | Exothermic | 1.5-2 hours | Selective reduction to 6-bromo-2-methoxynaphthalene[1][2] |

Conclusion

The dibromination of 2-methoxynaphthalene is a textbook example of electrophilic aromatic substitution on an activated naphthalene system. The reaction proceeds in a stepwise manner, governed by the powerful ortho-, para-directing influence of the methoxy group, to yield this compound as the major product. Understanding this regioselectivity is not merely an academic exercise; it is the foundation of a highly effective "bromo-debromo" synthetic strategy. This one-pot method provides a reliable and scalable route to 6-bromo-2-methoxynaphthalene, a critical building block in pharmaceutical manufacturing. The causality behind this process—embracing a high-yielding dibromination to overcome the challenges of selective monobromination, followed by a clean, selective reduction—exemplifies the principles of elegant and practical process chemistry.

References

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- 6-METHOXY-2-NAPHTHOL. Organic Syntheses Procedure.

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Production of brominated methoxynaphthalene compounds.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. Chemistry Stack Exchange.

Sources

The Synthetic Versatility of 1,6-Dibromo-2-methoxynaphthalene: A Technical Guide for Advanced Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

1,6-Dibromo-2-methoxynaphthalene is a halogenated aromatic compound that serves as a valuable and versatile intermediate in modern organic synthesis. Its utility is most notably demonstrated in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, where it functions as a precursor to the key intermediate, 2-bromo-6-methoxynaphthalene.[1][2][3] The presence of two bromine atoms at distinct positions on the naphthalene scaffold, influenced electronically by the methoxy group, presents a unique platform for selective functionalization, opening avenues for the construction of complex molecular architectures relevant to pharmaceuticals and materials science.

This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's reactivity in their synthetic endeavors. We will delve into established synthetic protocols, explore its potential in palladium-catalyzed cross-coupling reactions, and provide key characterization data.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the preparation of this compound involves the direct bromination of 2-methoxynaphthalene. The electron-donating methoxy group at the C2 position activates the naphthalene ring towards electrophilic substitution, directing the bromination primarily to the C1 and C6 positions.

Experimental Protocol: Bromination of 2-Methoxynaphthalene[4][5]

Materials:

-

2-Methoxynaphthalene

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

In a well-ventilated fume hood, a suspension of 2-methoxynaphthalene (e.g., 39.25 g) in glacial acetic acid (e.g., 125 cm³) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

The suspension is heated to approximately 30°C with stirring.

-

A solution of bromine (e.g., 81 g) in glacial acetic acid (e.g., 25 cm³) is added dropwise to the stirred suspension over a period of about 35 minutes.

-

During the addition, the reaction temperature is maintained between 40-45°C.

-

After the complete addition of bromine, the reaction mixture is stirred for an additional 1.5 hours at 45°C to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is carefully poured into water, leading to the precipitation of the product.

-

The precipitate, this compound, is collected by filtration, washed with water, and dried.

This protocol provides a straightforward and scalable method for the synthesis of this compound in good yield.

Regioselective Functionalization: The Differentiated Reactivity of C1-Br and C6-Br

A critical aspect of the synthetic utility of this compound lies in the differential reactivity of the two bromine substituents. The bromine atom at the C1 position is electronically and sterically distinct from the bromine atom at the C6 position. The C1 position is ortho to the electron-donating methoxy group, making this C-Br bond more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the bromine at C6 is in a para-like position relative to the methoxy group and is less sterically hindered. This difference in reactivity allows for the potential for selective monofunctionalization, providing a pathway to unsymmetrical disubstituted naphthalene derivatives.

While specific literature examples detailing the selective cross-coupling of this compound are scarce, the principles of steric and electronic effects in palladium-catalyzed reactions on substituted naphthalenes are well-established.[4][5] It is anticipated that under carefully controlled conditions (e.g., choice of catalyst, ligand, temperature, and reaction time), selective coupling at the more reactive C1 position can be achieved.

graph TD {

A[this compound] -->|Pd Catalyst, Ligand, Base| B{Monofunctionalization at C1};

A -->|Harsher Conditions or Different Catalyst System| C{Difunctionalization};

B -->|Second Cross-Coupling| D[Unsymmetrically Disubstituted Naphthalene];

}

Caption: Regioselective functionalization of this compound.

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections provide general protocols that can be adapted and optimized for this specific substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds by reacting an organoboron species with an organic halide.[6]

General Protocol for Suzuki-Miyaura Coupling: [7]

-

In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.01-0.05 equivalents), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents).

-

A degassed solvent system (e.g., toluene, dioxane, or a mixture of THF and water) is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110°C and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, and an aqueous workup is performed.

-

The crude product is purified by column chromatography.

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective monocoupling at the C1 position may be achievable.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8][9]

General Protocol for Buchwald-Hartwig Amination:

-

Under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., a Pd(I) dimer or a mixture of a palladium source like Pd₂(dba)₃ and a phosphine ligand), and a base (e.g., NaOtBu or LiHMDS, 1.2-2.0 equivalents).

-

Anhydrous, deoxygenated toluene or dioxane is added as the solvent.

-

The reaction mixture is heated, typically in the range of 80-110°C, with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and washed with brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[10][11]

General Protocol for Sonogashira Coupling: [4]

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.01-0.03 equivalents) are added.

-

An amine base (e.g., diisopropylamine or triethylamine, 3-7 equivalents) and the terminal alkyne (1.1-1.2 equivalents) are then added.

-

The reaction is stirred at room temperature or gently heated, and its progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is diluted with an ether, filtered through a pad of Celite®, and washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried, concentrated, and the product is purified by flash column chromatography.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[12]

General Protocol for Heck Reaction: [13]

-

A mixture of this compound (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., Et₃N or Na₂CO₃) is prepared in a suitable solvent (e.g., DMF or NMP).

-

The reaction is heated under an inert atmosphere, with the temperature depending on the reactivity of the substrates.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled, and the product is isolated through an appropriate workup and purification procedure, typically involving filtration to remove the catalyst followed by extraction and chromatography.

Characterization Data

Accurate characterization is essential for confirming the identity and purity of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₈Br₂O |

| Molecular Weight | 315.99 g/mol |

| CAS Number | 66996-59-6 |

Spectroscopic Data:

-

¹³C NMR (CDCl₃, 100 MHz): While a full spectrum is not publicly available, key chemical shifts for related compounds suggest the aromatic carbons will resonate in the range of 108-154 ppm, and the methoxy carbon around 57 ppm.[1]

-

¹H NMR (CDCl₃, 400 MHz): Based on the spectrum of 1-bromo-2-methoxynaphthalene, the aromatic protons are expected to appear as a series of doublets and multiplets in the region of 7.2-8.3 ppm, with the methoxy protons appearing as a singlet around 4.0 ppm.[1]

Conclusion and Future Outlook

This compound is a readily accessible and highly promising building block for organic synthesis. Its differentiated bromine substituents provide a handle for selective functionalization, enabling the construction of a wide array of complex naphthalene derivatives. While its primary documented use is as an intermediate in the synthesis of a precursor to Naproxen, its potential in modern palladium-catalyzed cross-coupling reactions is significant and warrants further exploration. The general protocols provided in this guide serve as a starting point for researchers to develop novel synthetic methodologies and access new chemical space. Future work in this area should focus on the systematic investigation of the regioselective functionalization of this versatile compound, which will undoubtedly unlock its full potential in drug discovery and materials science.

References

- The Versatility of 2-Methoxynaphthalene: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Beyond - Benchchem. (URL not available)

- EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google P

- A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene - Benchchem. (URL not available)

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene - European Patent Office - EP 0179447 B1. (URL not available)

-

Sonogashira Coupling | NROChemistry. [Link]

-

1,6-Dibromo-2-methoxy-naphthalene | C11H8Br2O | CID 3503057 - PubChem. [Link]

- 2-METHOXY-1,6-DIBROMNAPHTHALIN - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google P

- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (URL not available)

-

2 - Organic Syntheses Procedure. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (URL not available)

-

1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). - ResearchGate. [Link]

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor

- 1-Bromo-2-methoxynaphthalene - Optional[1H NMR] - Spectrum - SpectraBase. (URL not available)

- (PDF) Steric and Electronic Effects on the Stereochemistry - Amanote Research. (URL not available)

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (URL not available)

-

Dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes: C—Br⋯Br interactions | Request PDF - ResearchGate. [Link]

-

Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. [Link]

-

Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene - PubMed. [Link]

-

Palladium-Catalyzed Reactions - MDPI. [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central. [Link]

- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity - Bohrium. (URL not available)

-

2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem. [Link]

-

6-Methoxy-1-bromo naphthalene | C11H9BrO | CID 288221 - PubChem. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 3. This compound | 66996-59-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. (PDF) Steric and Electronic Effects on the Stereochemistry [research.amanote.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1,6-Dibromo-2-methoxynaphthalene: A Strategic Intermediate in Regioselective Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,6-Dibromo-2-methoxynaphthalene is a pivotal, yet often overlooked, synthetic intermediate whose value lies in the differentiated reactivity of its two bromine substituents. This guide elucidates its strategic role, primarily as a high-fidelity precursor to 6-bromo-2-methoxynaphthalene, a key building block in medicinal chemistry and materials science. We will explore the causal mechanisms behind its synthesis and its regioselective debromination, providing field-proven experimental protocols. Furthermore, this whitepaper details the subsequent synthetic transformations of the resulting 6-bromo scaffold, including palladium-catalyzed cross-coupling reactions and organometallic manipulations, underscoring its broad utility in the construction of complex molecular architectures, notably in pathways leading to pharmaceuticals like Naproxen.

Core Profile of this compound

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at standard conditions. Its core utility stems from the electronic environment of the naphthalene ring, which is influenced by the electron-donating methoxy group at the C2 position. This group activates the ring towards electrophilic substitution, directing bromination to the C1 (ortho) and C6 (para) positions, while also creating a subtle but synthetically crucial difference in the reactivity of the resulting carbon-bromine bonds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Br₂O | [1] |

| Molecular Weight | 315.99 g/mol | [1] |

| CAS Number | 66996-59-6 | [2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not widely reported, but related monobromo isomers melt around 80-110 °C | [3][4] |

The Rationale for Synthetic Utility: Differentiated Reactivity

The strategic importance of this molecule is not merely as a dibrominated scaffold, but as a masked version of a selectively brominated one. The electron-donating effect of the C2-methoxy group has a more pronounced influence on the adjacent C1 position. This, combined with steric factors, renders the C1-Br bond more susceptible to cleavage via reductive dehalogenation compared to the more remote C6-Br bond. This difference is the cornerstone of its application, allowing for a highly regioselective "unmasking" of the 6-bromo-2-methoxynaphthalene intermediate.

Synthesis of this compound

The preparation of the title compound is a classic example of electrophilic aromatic substitution on an activated naphthalene system.

Mechanistic Insight

The reaction proceeds via the attack of the electron-rich 2-methoxynaphthalene on bromine, typically in an acidic medium like glacial acetic acid which facilitates the polarization of the Br-Br bond. The methoxy group strongly activates the ring, and the formation of the dibromo adduct is highly favored under the right stoichiometric conditions.

Experimental Protocol: Bromination of 2-Methoxynaphthalene

This protocol is adapted from established literature procedures.[5]

Materials:

-

2-Methoxynaphthalene (39.25 g)

-

Glacial Acetic Acid (150 cm³)

-

Bromine (81 g)

-

Standard laboratory glassware for reactions under atmospheric pressure

-

Stirring and heating apparatus

Procedure:

-

Suspend 39.25 g of 2-methoxynaphthalene in 125 cm³ of glacial acetic acid in a suitable reaction flask.

-

Heat the stirred suspension to approximately 30°C.

-

Prepare a solution of 81 g of bromine in 25 cm³ of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture over a period of 35 minutes, ensuring the internal temperature is maintained between 40-45°C.

-

After the addition is complete, continue stirring the mixture at 45°C for an additional 1.5 hours to ensure the reaction goes to completion.

-

Isolate the product by pouring the reaction mixture into a large volume of cold water.

-

Filter the resulting precipitate, wash with water to remove residual acid, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol or by column chromatography if necessary.

The Key Transformation: Regioselective Monodebromination

The primary and most critical application of this compound is its conversion to 6-bromo-2-methoxynaphthalene. This is achieved through a selective reduction that removes the C1 bromine atom.

Causality of Selectivity

The selective removal of the C1 bromine is a kinetically controlled process. This position is electronically and sterically more accessible for the reductive agent. The use of metallic iron in an acidic medium provides the necessary electrons for the reduction, with the generated HBr in the reaction medium playing a key role.[6][7] This "bromo-debromo" sequence is often performed as a one-pot synthesis, making it highly efficient from an industrial and laboratory perspective.[6][7]

Experimental Protocol: One-Pot Synthesis of 6-Bromo-2-methoxynaphthalene

This protocol is based on patented industrial processes.[6][7]

Materials:

-

Crude reaction mixture containing this compound (from the previous step)

-

Iron powder (at least 1 mole per mole of starting 2-methoxynaphthalene)

-

Additional acetic acid or another suitable solvent if needed

Procedure:

-

To the crude reaction mixture from the bromination step, without isolation of the dibromo intermediate, add iron powder.

-

Maintain the temperature of the stirred mixture between 30°C and 60°C. It is critical that the reaction medium remains saturated with HBr (generated in the first step) to facilitate the reduction.[7]

-

Stir the reaction until monitoring (e.g., by TLC or GC) indicates the complete disappearance of the this compound intermediate.

-

Upon completion, the reaction is worked up by filtering out the excess iron and iron salts. The product is then extracted into an organic solvent, washed, dried, and purified, typically by distillation or recrystallization, to yield pure 6-bromo-2-methoxynaphthalene.[8]

Synthetic Workflow Diagram

Caption: One-pot synthesis of 6-bromo-2-methoxynaphthalene.

Synthetic Utility of the 6-Bromo-2-methoxynaphthalene Scaffold

Once synthesized, 6-bromo-2-methoxynaphthalene is a versatile building block. The remaining C6-Br bond is a prime handle for introducing further molecular complexity through a variety of modern synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates.[5]

-

Suzuki-Miyaura Coupling: This reaction is used to form C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron compound. It is a robust method for synthesizing biaryl structures, which are common motifs in pharmaceuticals and organic materials.[9]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne. This is a powerful method for creating rigid, linear structures and is widely used in materials science and for the synthesis of complex natural products.[10][11][12]

-

Buchwald-Hartwig Amination: This reaction forms a C(sp²)-N bond between the aryl bromide and an amine. It has become the premier method for synthesizing aryl amines, replacing harsher classical methods and offering broad substrate scope.[13][14][15][16]

Representative Workflow for Cross-Coupling

Caption: Key cross-coupling applications of the intermediate.

Organometallic Transformations

Beyond palladium catalysis, the C6-Br bond is amenable to classic organometallic reactions:

-

Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent like THF yields the corresponding Grignard reagent (6-methoxy-2-naphthylmagnesium bromide).[8] This powerful nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.

-

Lithiation via Metal-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, can result in metal-halogen exchange to form the 6-lithio-2-methoxynaphthalene species.[17] This provides an alternative route to a potent nucleophile for subsequent reactions.

Application Spotlight: Naproxen Synthesis

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen is a prominent example showcasing the importance of the 6-bromo-2-methoxynaphthalene intermediate.[7] While multiple synthetic routes to Naproxen exist, those that proceed via this intermediate leverage its utility for installing the required propionic acid side chain at the C6 position of the naphthalene core.

Safety and Handling

As with all halogenated aromatic compounds, this compound and its derivatives should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[3][18]

-

Hazards: May cause skin, eye, and respiratory irritation.[18][19] The toxicological properties are not fully investigated.[20]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a masterful example of strategic design in organic synthesis. Its true value is not as a static dibrominated molecule, but as a dynamic precursor that enables highly regioselective access to the 6-bromo-2-methoxynaphthalene scaffold. The elegant and efficient one-pot "bromo-debromo" process provides chemists with a versatile building block, opening gateways to a vast array of complex molecules through modern synthetic methodologies like palladium-catalyzed cross-coupling and organometallic chemistry. Its role in pharmaceutical synthesis further cements its status as a crucial intermediate for drug discovery and development professionals.

References

- The Versatility of 2-Methoxynaphthalene: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Beyond.

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP0179447A1.

- 1,6-Dibromo-2-methoxy-naphthalene.

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. EP 0179447 B1.

- Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2).

- This compound | 66996-59-6. ChemicalBook.

- 6-METHOXY-2-NAPHTHOL. Organic Syntheses Procedure.

- Buchwald–Hartwig amin

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- Sonogashira coupling. Wikipedia.

- Mechanism of aromatic lithiation reactions--Importance of steric factors.

- The first Pd-catalyzed Buchwald–Hartwig aminations

- 1-BROMO-2-METHOXYNAPHTHALENE (CAS No. 3401-47-6) SDS. Guidechem.

- 2-Bromo-6-methoxynaphthalene Safety D

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. WO1998042647A1.

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

- 1,6-DIBROMO-2-METHOXY-NAPHTHALENE AldrichCPR. Sigma-Aldrich.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

- 1-Bromo-2-methoxynaphthalene Safety D

- Sonogashira Coupling. Organic Chemistry Portal.

- This compound(66996-59-6). ChemicalBook.

- 2-Bromo-6-methoxynaphthalene.

- 2-Bromo-6-methoxynaphthalene 97%. Sigma-Aldrich.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series (2018).

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

- Material Safety Data Sheet - 2-Methoxynaphthalene, 98%. Fisher Scientific.

- This compound | CAS No- 66996-59-6. Simson Pharma Limited.

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

Sources

- 1. 1,6-Dibromo-2-methoxy-naphthalene | C11H8Br2O | CID 3503057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66996-59-6 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]